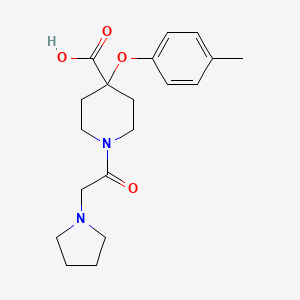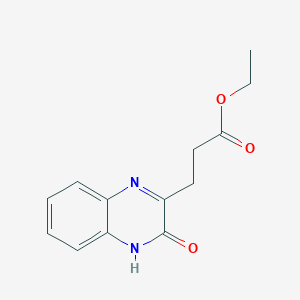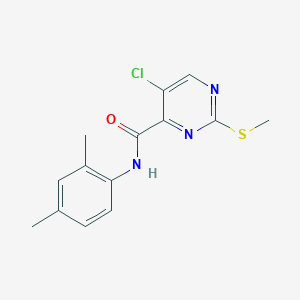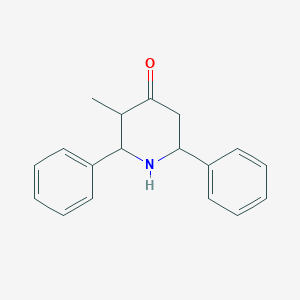
4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid, also known as MPAA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
作用機序
The mechanism of action of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of cell proliferation. This compound has been shown to bind to sigma-1 receptors, which are involved in various cellular processes, including neurotransmitter release and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the enhancement of dopamine and norepinephrine release, the inhibition of cancer cell proliferation, and the induction of apoptosis in cancer cells. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully elucidate its therapeutic potential.
将来の方向性
There are several future directions for the study of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid. One direction is to further elucidate its mechanism of action, which may lead to the development of more targeted and effective therapies. Another direction is to explore its potential as a treatment for addiction and depression, as well as its potential as a cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound.
合成法
The synthesis of 4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid involves the reaction of 4-(4-methylphenoxy)piperidine with pyrrolidine-1-acetic acid in the presence of a coupling reagent. The resulting product is then treated with trifluoroacetic acid to obtain this compound in high purity.
科学的研究の応用
4-(4-methylphenoxy)-1-(pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation. This suggests that this compound may have potential as a treatment for addiction and depression.
In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This suggests that this compound may have potential as a cancer treatment.
特性
IUPAC Name |
4-(4-methylphenoxy)-1-(2-pyrrolidin-1-ylacetyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-15-4-6-16(7-5-15)25-19(18(23)24)8-12-21(13-9-19)17(22)14-20-10-2-3-11-20/h4-7H,2-3,8-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTRNCRHPDAUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCN(CC2)C(=O)CN3CCCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]quinoline-3-carboxamide](/img/structure/B5426151.png)
![N-(3-hydroxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5426155.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5426162.png)


![3-ethyl-5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-4-carboxamide](/img/structure/B5426173.png)
![N-[4-(diethylamino)benzyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5426196.png)
![1-[2-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5426204.png)

![2-[2-(2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5426207.png)
![methyl 4-{[(3-fluorophenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5426218.png)
![methyl 4-cyano-3-methyl-5-{[(4-methyl-2-nitrophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5426241.png)
![2-{[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426249.png)
